2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
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Overview
Description
2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 2-chloro group and a 3-(4-phenylpiperazin-1-yl)propyl moiety. The presence of the phenylpiperazine group is particularly notable, as it is often associated with bioactive properties.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter involved in learning and memory . The compound’s interaction with AChE is a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft . This increase enhances the transmission of signals in cholinergic neurons, which are involved in numerous cognitive processes . Therefore, the compound’s action affects the cholinergic signaling pathway, enhancing cognition functions .
Result of Action
The result of the compound’s action is an enhancement of cognitive functions . By inhibiting AChE and increasing acetylcholine levels, the compound can potentially alleviate symptoms of cognitive decline, such as those seen in Alzheimer’s disease .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors While specific factors for this compound are not readily available, it is generally known that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound
Preparation Methods
The synthesis of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-phenylpiperazine, which can be achieved through the reaction of phenylhydrazine with ethylene glycol.
Alkylation: The next step involves the alkylation of the piperazine intermediate with 3-chloropropylamine to form 3-(4-phenylpiperazin-1-yl)propylamine.
Amidation: Finally, the amidation reaction between 3-(4-phenylpiperazin-1-yl)propylamine and 2-chlorobenzoyl chloride yields this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Its structure suggests it may interact with neurotransmitter receptors or enzymes.
Biological Research: It is used as a tool compound to study the function of various biological targets, including receptors and enzymes.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other bioactive compounds.
Comparison with Similar Compounds
2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can be compared with other similar compounds, such as:
2-chloro-N-(3-(4-methylpiperazin-1-yl)propyl)benzamide: This compound has a methyl group instead of a phenyl group on the piperazine ring, which may alter its biological activity.
2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)pyrimidine-5-carboxamide: This compound has a pyrimidine carboxamide group instead of a benzamide group, which may affect its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties.
Properties
IUPAC Name |
2-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-19-10-5-4-9-18(19)20(25)22-11-6-12-23-13-15-24(16-14-23)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISQFPGJEAXNST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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